molecular formula C19H24N2O B7823091 Aminopentamide CAS No. 6078-64-4

Aminopentamide

Cat. No.: B7823091
CAS No.: 6078-64-4
M. Wt: 296.4 g/mol
InChI Key: NARHAGIVSFTMIG-UHFFFAOYSA-N
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Description

Aminopentamide (C₁₉H₂₄N₂O, molecular weight 296.41 g/mol) is a non-selective cholinergic antagonist used in veterinary medicine to treat acute abdominal visceral spasms, pyloric obstructions, hypertrophic gastritis, and associated vomiting or diarrhea in dogs and cats . Marketed as Centrine®, its hydrogen sulfate salt (C₁₉H₂₅N₂O·HSO₄, molecular weight 394.49 g/mol) crystallizes in the monoclinic space group P2₁/c with distinct hydrogen bonding networks involving sulfate anions and this compound cations . Its antispasmodic action arises from competitive inhibition of acetylcholine at muscarinic receptors, reducing gastrointestinal motility and secretion .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARHAGIVSFTMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35144-63-9 (unspecified sulfate)
Record name Dimevamide [INN]
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DSSTOX Substance ID

DTXSID2057605
Record name Aminopentamide
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Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60-46-8, 5985-88-6, 6078-64-4
Record name Aminopentamide
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Record name Dimevamide [INN]
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Record name Aminopentamide, (+)-
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aminopentamide was first claimed in a US Patent (Speeter, 1953; Bristol Laboratories). The synthetic route involves the reaction of 4-(dimethylamino)-2,2-diphenylpentanamide with hydrogen sulfate to form this compound hydrogen sulfate .

Industrial Production Methods: In industrial settings, this compound sulfate is produced by reacting this compound with sulfuric acid. The reaction conditions typically involve controlled temperatures and the use of solvents such as methylene chloride for extraction .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The primary reactive site in aminopentamide is its amide group (C(=O)NH2-\text{C(=O)NH}_2). This moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Condition Reaction Pathway Products Supporting Evidence
Acidic (e.g., H₂SO₄) Acid-catalyzed hydrolysis cleaves the amide bond, generating a carboxylic acid and dimethylamine.Diphenylacetic acid + Dimethylamine
Basic (e.g., NaOH) Base-mediated hydrolysis produces a carboxylate salt and dimethylamine.Diphenylacetate salt + Dimethylamine

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, stabilized by the electron-withdrawing phenyl groups. DFT calculations confirm that the amide group’s conformation (10.2 kcal mol1^{-1} higher in energy than the local minimum) influences hydrolysis kinetics .

Reactivity of the Tertiary Amine

The dimethylamino group (N(CH3)2-\text{N(CH}_3\text{)}_2) participates in alkylation and oxidation reactions:

Reaction Type Reagents/Conditions Products Notes
Alkylation Methyl iodide (CH3I\text{CH}_3\text{I})Quaternary ammonium saltLimited by steric hindrance from phenyl groups .
Oxidation H2O2\text{H}_2\text{O}_2 or O3\text{O}_3N-Oxide derivativeTheoretical prediction based on amine chemistry.

Solid-State Interactions and Stability

This compound hydrogen sulfate forms a robust hydrogen-bonded network in the crystalline state, affecting its reactivity:

  • Hydrogen Bonds :

    • Strong O–H⋯O bonds between sulfate anions (HSO4\text{HSO}_4^-) form chains parallel to the b-axis .

    • N–H⋯O bonds link cations and anions into columns, stabilizing the crystal lattice.

Interaction Type Bond Length (Å) Energy (kcal/mol)
O49–H53⋯O52 (anion-anion)1.76-8.2
N2–H47⋯O50 (cation-anion)2.12-4.1

Conformational Analysis :
The solid-state conformation is 7.2 kcal mol1^{-1} higher in energy than the global minimum, indicating intermolecular forces (e.g., electrostatic interactions) dominate stabilization .

Solubility and Solvent Effects

This compound exhibits low water solubility (slightly soluble), favoring reactions in organic solvents like dichloromethane or acetonitrile. Its hydrogen sulfate salt enhances aqueous solubility due to ionic dissociation .

Electrophilic Aromatic Substitution (Theoretical)

While the diphenylmethane moiety is sterically hindered, meta-directed substitutions (e.g., nitration) are theoretically feasible under strong electrophilic conditions. Experimental data for such reactions remain unreported .

Key Structural Features Influencing Reactivity

  • Diphenylmethane Core : Provides steric bulk, limiting access to reactive sites.

  • Amide Group : Susceptible to hydrolysis; electron-withdrawing effect stabilizes intermediates.

  • Tertiary Amine : Moderately basic (pKa9\text{p}K_a \sim 9), reactive toward alkylation/oxidation.

The chemical behavior of this compound is thus governed by its functional groups and solid-state interactions, with implications for its pharmacological stability and formulation .

Scientific Research Applications

Antispasmodic Activity

Aminopentamide acts as a cholinergic blocking agent, similar to atropine, and is primarily used to alleviate smooth muscle spasms. Its mechanism of action involves competitive antagonism at muscarinic acetylcholine receptors (mAChRs), which are crucial for mediating acetylcholine's effects in various tissues.

Clinical Uses

  • Gastrointestinal Disorders : this compound is indicated for treating conditions characterized by spasms, such as:
    • Irritable Bowel Syndrome (IBS)
    • Functional Dyspepsia
    • Acute Abdominal Visceral Spasm
    • Pylorospasm
    • Hypertrophic Gastritis .
  • Postoperative Recovery : It is also utilized to manage discomfort associated with surgical procedures involving the gastrointestinal tract .

Veterinary Applications

This compound has significant applications in veterinary medicine. Its antispasmodic properties are beneficial in treating various gastrointestinal issues in animals.

Case Study: Canine Intestinal Lymphangiectasia

In a documented case involving a 9-year-old beagle with abdominal distention, this compound was administered as an antiemetic. Following treatment, the patient showed improvement in symptoms related to vomiting and overall well-being .

Research Findings

This compound has been the subject of various studies that highlight its efficacy and safety profile.

Crystal Structure Analysis

Research on the crystal structure of this compound hydrogen sulfate revealed insights into its molecular configuration and interactions within solid-state environments. The study noted that the compound forms layers with hydrogen sulfate anions at the core, influencing its pharmacological properties .

Historical Context and Efficacy

Initially investigated for conditions like Parkinson's disease and respiratory ailments, later studies have shifted focus to its gastrointestinal applications. While early research indicated potential benefits in treating Parkinson’s symptoms, subsequent investigations did not confirm these findings, leading to a decline in its use for such purposes.

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Antispasmodic ActivityIBS, functional dyspepsia, pylorospasmEffective in reducing muscle spasms
Veterinary MedicineTreatment of gastrointestinal disorders in animalsDocumented improvement in canine cases
Crystal Structure ResearchInsights into molecular interactionsRevealed layered structure affecting efficacy

Comparison with Similar Compounds

Atropine

Structural and Functional Similarities :

  • Both are anticholinergics targeting muscarinic receptors .
  • Key Differences: Efficacy: Aminopentamide demonstrates greater efficacy in reducing colonic contraction amplitude and duration compared to atropine, with effects lasting up to 10 hours vs. 2–4 hours for atropine . Side Effects: this compound causes less mydriasis (pupil dilation) and salivary suppression, making it safer for long-term use in pets .
Parameter This compound Atropine
Molecular Weight 296.41 g/mol 289.37 g/mol
Primary Use GI spasms in dogs/cats Broad anticholinergic (e.g., anesthesia, bradycardia)
GI Motility Stronger suppression Moderate suppression
Mydriasis Risk Low High
Half-Life ~10 hours 2–4 hours

Disopyramide

Structural Similarity :

  • Both contain amide functional groups , enabling their use as internal standards in gas chromatography (GC) assays .
    Functional Differences :
  • Disopyramide : A class IA antiarrhythmic agent blocking cardiac sodium channels, used to treat ventricular and atrial arrhythmias.
  • This compound: No cardiac activity; exclusively targets gastrointestinal muscarinic receptors .
Parameter This compound Disopyramide
Molecular Formula C₁₉H₂₄N₂O C₂₁H₂₉N₃O
Therapeutic Class Antispasmodic Antiarrhythmic
Mechanism Muscarinic receptor antagonism Sodium channel blockade
Clinical Use Veterinary GI disorders Human cardiac arrhythmias

Other Anticholinergics

  • Propantheline and Hyoscine: Like this compound, these inhibit gastrointestinal motility but lack its species-specific veterinary approval. This compound’s hydrogen sulfate salt also exhibits superior crystallographic stability compared to other anticholinergic salts, as shown by its layered P2₁/c structure with strong O–H∙∙∙O hydrogen bonds (2.876 Å) .

Biological Activity

Aminopentamide, also known as this compound hydrogen sulfate or Amiphenole, is a compound that has garnered interest for its biological activities, particularly as an antispasmodic agent. Originally synthesized in the 1940s, it was explored for various therapeutic applications, including respiratory conditions and gastrointestinal disorders. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant case studies.

This compound is classified as a diphenylmethane derivative with a complex structure that includes two phenyl rings linked by a central methane group and an amine group attached to one of the phenyl rings. The presence of a pentyl chain enhances its pharmacological properties. Its primary mechanism involves the blockade of acetylcholine at muscarinic receptors, which results in decreased smooth muscle contraction in the gastrointestinal tract. This action is similar to that of atropine but with enhanced potency and duration of effect .

Pharmacological Properties

Antispasmodic Activity : this compound is recognized for its potent antispasmodic effects. It effectively reduces gastrointestinal motility, making it useful in treating conditions characterized by excessive gut contractions such as pylorospasm and hypertrophic gastritis in dogs and cats .

Cholinergic Blocking Agent : As a non-selective muscarinic antagonist, this compound decreases gastric secretion and acidity while prolonging gastric transit time. This property can be beneficial in managing symptoms associated with gastrointestinal distress .

Clinical Applications

This compound has been primarily utilized in veterinary medicine to treat various gastrointestinal conditions in dogs and cats. Its applications include:

  • Acute Abdominal Visceral Spasm : It alleviates symptoms associated with visceral spasms.
  • Pylorospasm : It helps manage pyloric dysfunction.
  • Hypertrophic Gastritis : It reduces discomfort and vomiting associated with this condition .

Case Studies

  • Case Study on Severe Hypercalcemia : A study involving a 5-month-old English Springer Spaniel highlighted the use of this compound hydrogen sulfate (0.03 mg/kg every 12 hours) as part of a treatment regimen for severe hypercalcemia associated with hypoadrenocorticism. The clinical signs improved after treatment, showcasing this compound's role in managing gastrointestinal symptoms during systemic illness .
  • Efficacy in Veterinary Medicine : In various clinical settings, this compound has demonstrated effectiveness in controlling vomiting and diarrhea due to its antispasmodic properties. It is particularly noted for providing relief from urgency and discomfort related to anorectal diseases .

Research Findings

Recent studies have further elucidated the structural characteristics and biological properties of this compound:

  • Crystal Structure Analysis : Research utilizing synchrotron X-ray powder diffraction has detailed the crystal structure of this compound hydrogen sulfate, providing insights into its molecular interactions and stability .
  • Pharmacological Comparisons : Comparative studies indicate that this compound may offer advantages over traditional anticholinergics like atropine, particularly regarding the duration of action and reduction in colonic contractions .

Q & A

Q. How can researchers ensure reproducibility in this compound studies given variability in animal models?

  • Answer : Adhere to ARRIVE guidelines for preclinical research:
  • Standardize protocols : Housing conditions, fasting periods.
  • Blinding : Randomize treatment allocation.
  • Open data : Share raw datasets and analysis code.
    Pre-register study designs on platforms like OSF to mitigate bias .

Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Source
Synthetic YieldHPLC purity analysis≥95% purity, confirmed by NMR/IR
Receptor BindingRadioligand displacement assaysIC₅₀ ± 95% CI, compared to atropine
PharmacokineticsLC-MS/MS with isotopic internal standardsAUC₀–24h, Cmax, Tmax reported with SD

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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